Donepezil Benzyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

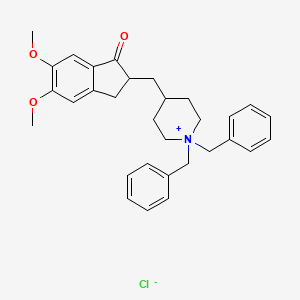

Donepezil Benzyl Chloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by its ability to enhance cognitive function by increasing the levels of acetylcholine in the brain, thereby improving memory and cognition in patients with neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Benzyl Chloride typically involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of a strong base such as lithium diisopropylamide. This is followed by a reduction step using a palladium carbon catalyst in tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous chemicals. Eco-friendly strategies are being explored to replace traditional hazardous chemicals with more sustainable alternatives .

Chemical Reactions Analysis

Role of Benzyl Chloride in N-Alkylation

Benzyl chloride serves as the benzylating agent for introducing the N-benzylpiperidine moiety during the final stages of donepezil synthesis. After catalytic hydrogenation of intermediates like 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide, the resulting piperidine derivative undergoes N-alkylation with benzyl chloride under optimized conditions .

Key Reaction Parameters :

Industrial patents highlight challenges with side reactions at high temperatures (145°C), necessitating pH control via ionic additives like ammonium acetate to suppress impurities .

Benzylation Reaction Optimization

The benzylation step was systematically refined to enhance efficiency:

| Parameter | Optimal Condition | Suboptimal Alternatives |

|---|---|---|

| Solvent | EtOAc-H₂O (9:1) | THF, Toluene |

| Catalyst | PEG-200 | None |

| Temperature | 55°C | 70–95°C (causes decomposition) |

| Reaction Time | 14 hours | 8–24 hours (lower yields) |

This protocol minimizes competing hydrolysis reactions and improves regioselectivity for the N-benzylpiperidine product.

Post-Benzylation Workflow

Post-reaction processing involves:

-

Acidification : Methanolic HCl adjusts pH to 2.0–2.5 to precipitate the hydrochloride salt .

-

Purification : Recrystallization from methanol/dichloromethane/diisopropylether mixtures achieves >99% purity .

-

Impurity Control : Residual benzyl chloride byproducts are removed via liquid-liquid extraction with ethyl acetate .

Industrial-Scale Challenges

Patent data reveals bottlenecks in large-scale production:

-

High-Pressure Hydrogenation : Requires 55–60 psi H₂, increasing safety risks .

-

Thermal Instability : Prolonged heating at 145°C degrades the benzylpiperidine intermediate, necessitating strict temperature control .

-

Solvent Volume : Early methods used 150–200 L solvents per kg product, later reduced to 80 L via PEG-assisted protocols .

Analytical Validation

Ultraviolet spectroscopy and HPLC confirm structural fidelity post-benzylation, with U.S.-manufactured donepezil showing 99.6% label claim consistency vs. generic variants (58.4–67.1%) .

This synthesis route balances efficiency and scalability, though ongoing refinements aim to reduce energy inputs and solvent waste. The benzyl chloride-mediated step remains indispensable for constructing donepezil’s pharmacophoric N-benzylpiperidine unit.

Scientific Research Applications

Donepezil Benzyl Chloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of acetylcholinesterase inhibitors.

Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter levels.

Medicine: Primarily used in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Industry: Explored for its potential use in the development of new therapeutic agents and drug delivery systems

Mechanism of Action

Donepezil Benzyl Chloride exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By blocking this enzyme, the compound increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The molecular targets include acetylcholinesterase and various neurotransmitter pathways involved in cognition .

Comparison with Similar Compounds

Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used for similar therapeutic purposes.

Uniqueness: Donepezil Benzyl Chloride is unique due to its high selectivity for acetylcholinesterase and its ability to cross the blood-brain barrier effectively. This results in a more targeted and efficient treatment for neurodegenerative disorders compared to other similar compounds .

Properties

Molecular Formula |

C31H36ClNO3 |

|---|---|

Molecular Weight |

506.1 g/mol |

IUPAC Name |

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride |

InChI |

InChI=1S/C31H36NO3.ClH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

AEVRPYIRFJXZNZ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.